molecular formula C16H22Cl3N3 B7854744 5-(1-Methyl-2-piperidiniumyl)-2,3'-bipyridinium trichloride CAS No. 1215641-91-0

5-(1-Methyl-2-piperidiniumyl)-2,3'-bipyridinium trichloride

Cat. No.: B7854744
CAS No.: 1215641-91-0
M. Wt: 362.7 g/mol
InChI Key: ZIHLGGJGJAYMRK-UHFFFAOYSA-N
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Description

5-(1-Methyl-2-piperidiniumyl)-2,3'-bipyridinium trichloride is a complex organic compound belonging to the class of bipyridinium salts This compound features a bipyridinium core structure, which is a dicationic system consisting of two pyridine rings connected by a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Methyl-2-piperidiniumyl)-2,3'-bipyridinium trichloride typically involves multiple steps, starting with the preparation of the bipyridinium core. The final step involves the addition of trichloride anions to form the desired salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction conditions and optimizing parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(1-Methyl-2-piperidiniumyl)-2,3'-bipyridinium trichloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of oxidized derivatives of the bipyridinium core.

  • Reduction: Reduced forms of the compound, potentially leading to the formation of new functional groups.

  • Substitution: Substituted derivatives with different alkyl or aryl groups attached to the core structure.

Scientific Research Applications

Chemistry: In chemistry, 5-(1-Methyl-2-piperidiniumyl)-2,3'-bipyridinium trichloride is used as a versatile reagent for synthesizing other complex organic compounds. Its ability to undergo various reactions makes it a valuable tool in organic synthesis.

Biology: This compound has potential applications in biological research, particularly in the study of electron transfer processes. Its redox properties make it suitable for use as a redox-active probe in biological systems.

Medicine: In the medical field, this compound can be explored for its antimicrobial properties. Its ability to disrupt microbial cell membranes may make it a candidate for developing new antibiotics.

Industry: In industry, this compound can be used as a catalyst or an intermediate in the production of various chemicals. Its stability and reactivity make it suitable for use in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 5-(1-Methyl-2-piperidiniumyl)-2,3'-bipyridinium trichloride exerts its effects involves its redox properties. The compound can undergo reversible oxidation and reduction, allowing it to participate in electron transfer reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with biological molecules or chemical substrates to facilitate redox processes.

Comparison with Similar Compounds

  • 2,2'-Bipyridine: A simpler bipyridinium compound without the piperidinium group.

  • 4,4'-Bipyridine: Another bipyridinium compound with a different substitution pattern.

  • 1,10-Phenanthroline: A tridentate ligand with similar redox properties.

Uniqueness: 5-(1-Methyl-2-piperidiniumyl)-2,3'-bipyridinium trichloride stands out due to its unique combination of the bipyridinium core and the piperidinium group. This structural feature imparts distinct chemical and biological properties, making it more versatile and potentially more effective in certain applications compared to its simpler counterparts.

Properties

IUPAC Name

5-(1-methylpiperidin-1-ium-2-yl)-2-pyridin-1-ium-3-ylpyridin-1-ium;trichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3.3ClH/c1-19-10-3-2-6-16(19)14-7-8-15(18-12-14)13-5-4-9-17-11-13;;;/h4-5,7-9,11-12,16H,2-3,6,10H2,1H3;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHLGGJGJAYMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+]1CCCCC1C2=C[NH+]=C(C=C2)C3=C[NH+]=CC=C3.[Cl-].[Cl-].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501347854
Record name 5-(1-Methyl-2-piperidiniumyl)-2,3'-bipyridinium trichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215641-91-0
Record name 5-(1-Methyl-2-piperidiniumyl)-2,3'-bipyridinium trichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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